3-(3-Methylbutoxy)propan-1-amine
Description
3-(3-Methylbutoxy)propan-1-amine (C$8$H${19}$NO, molecular weight: 145.24 g/mol) is a primary amine featuring a 3-methylbutoxy group at the third carbon of the propane backbone. The 3-methylbutoxy substituent imparts moderate lipophilicity and steric bulk, which may influence its applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
3-(3-methylbutoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2)4-7-10-6-3-5-9/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUWHNIWFMBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutoxy)propan-1-amine typically involves the reaction of 3-methylbutanol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbutanol is replaced by the amine group of 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methylbutoxy)propan-1-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3-(3-Methylbutoxy)propan-1-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The physicochemical properties of propan-1-amine derivatives are heavily influenced by their substituents. A comparative analysis of key analogues is summarized below:
Key Observations :
- Polarity: Aromatic or heterocyclic substituents (e.g., imidazole, methoxyphenoxy) introduce polar interactions, making these compounds suitable for targeted binding in medicinal chemistry .
- Synthetic Efficiency: Silane-functionalized derivatives achieve high yields (up to 91%) in Paal–Knorr reactions, highlighting the role of substituents in reaction optimization .
Medicinal Chemistry
- Imidazole Derivatives : 3-(1H-Imidazol-1-yl)propan-1-amine is a key intermediate in synthesizing dopamine D3 receptor antagonists, demonstrating the importance of heterocyclic groups in modulating receptor affinity .
- Trifluoromethyl Analogues : Compounds like 2-(3-(Trifluoromethyl)phenyl)propan-1-amine exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, a feature absent in 3-methylbutoxy derivatives .
Materials Science
- Silane-Functionalized Amines: 3-(Triethoxysilyl)propan-1-amine is used to functionalize graphene layers, leveraging its silane group for covalent attachment . In contrast, 3-methylbutoxy derivatives may serve as non-reactive surfactants or solvents.
Biological Activity
3-(3-Methylbutoxy)propan-1-amine, with the chemical formula C₈H₁₉NO, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Name : 3-(3-Methylbutoxy)propan-1-amine
- CAS Number : 90225-70-0
- Molecular Weight : 157.24 g/mol
The compound features a propanamine backbone with a 3-methylbutoxy group, which may influence its solubility and interaction with biological targets.
Research indicates that 3-(3-Methylbutoxy)propan-1-amine may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as replication and repair.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways that regulate cell function.
- Cellular Uptake : The presence of the butoxy group could facilitate membrane permeability, enhancing the compound's bioavailability and efficacy in target cells.
Antimicrobial Properties
Studies have demonstrated that 3-(3-Methylbutoxy)propan-1-amine exhibits antimicrobial activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at relatively low concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 8.2 |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various compounds, including 3-(3-Methylbutoxy)propan-1-amine. The results indicated that this compound was particularly effective against multidrug-resistant strains, showcasing its potential as a therapeutic agent in treating resistant infections .
Anticancer Research
In another study focusing on anticancer properties, researchers evaluated the effects of 3-(3-Methylbutoxy)propan-1-amine on tumor growth in animal models. The compound was administered at different dosages, revealing a dose-dependent response in tumor suppression .
Safety and Toxicology
Preliminary toxicological assessments indicate that while 3-(3-Methylbutoxy)propan-1-amine exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Acute toxicity studies in rodents suggest that high concentrations may lead to adverse effects, necessitating careful dosage regulation in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
